molecular formula C10H11N3O4S B5840466 N-{[(2-methoxy-5-nitrophenyl)amino]carbonothioyl}acetamide

N-{[(2-methoxy-5-nitrophenyl)amino]carbonothioyl}acetamide

Cat. No.: B5840466
M. Wt: 269.28 g/mol
InChI Key: CHGZWYQWCWDKRU-UHFFFAOYSA-N
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Description

N-{[(2-methoxy-5-nitrophenyl)amino]carbonothioyl}acetamide is an organic compound with the molecular formula C10H11N3O4S It is known for its unique structural features, which include a methoxy group, a nitro group, and a thioamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(2-methoxy-5-nitrophenyl)amino]carbonothioyl}acetamide typically involves the reaction of 2-methoxy-5-nitroaniline with carbon disulfide and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: 2-methoxy-5-nitroaniline is dissolved in a suitable solvent, such as ethanol or methanol.

    Step 2: Carbon disulfide is added to the solution, followed by the addition of a base, such as sodium hydroxide, to facilitate the formation of the thioamide intermediate.

    Step 3: Acetic anhydride is then added to the reaction mixture to acetylate the intermediate, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[(2-methoxy-5-nitrophenyl)amino]carbonothioyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions using reducing agents such as hydrogen gas and a palladium catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as halides or amines.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-{[(2-methoxy-5-nitrophenyl)amino]carbonothioyl}acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{[(2-methoxy-5-nitrophenyl)amino]carbonothioyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxy-5-nitrophenyl)acetamide
  • N-(2-methoxy-5-nitrophenyl)carbamothioyl]acetamide

Uniqueness

N-{[(2-methoxy-5-nitrophenyl)amino]carbonothioyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(2-methoxy-5-nitrophenyl)carbamothioyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O4S/c1-6(14)11-10(18)12-8-5-7(13(15)16)3-4-9(8)17-2/h3-5H,1-2H3,(H2,11,12,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHGZWYQWCWDKRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=S)NC1=C(C=CC(=C1)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24793072
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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